2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride
CAS No.:
Cat. No.: VC16251990
Molecular Formula: C10H16ClN3O
Molecular Weight: 229.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16ClN3O |
|---|---|
| Molecular Weight | 229.71 g/mol |
| IUPAC Name | 2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride |
| Standard InChI | InChI=1S/C10H15N3O.ClH/c1-8(11)10(14)13(2)7-9-5-3-4-6-12-9;/h3-6,8H,7,11H2,1-2H3;1H |
| Standard InChI Key | GFFZREORCWWHMD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)N(C)CC1=CC=CC=N1)N.Cl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Composition
The systematic IUPAC name for this compound is (2S)-2-amino-N-methyl-N-(pyridin-2-ylmethyl)propanamide hydrochloride, reflecting its stereochemistry at the second carbon of the propanamide chain . Its molecular formula is C₁₀H₁₆ClN₃O, with a molar mass of 229.71 g/mol . The hydrochloride salt form enhances solubility in polar solvents compared to the free base (CID 43565665) .
Structural Characterization
The molecule comprises a central propanamide scaffold where:
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The α-amino group at position 2 contributes to hydrogen-bonding interactions.
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The N-methyl and N-(pyridin-2-ylmethyl) substituents introduce steric bulk and aromatic π-system interactions.
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The pyridine ring provides a Lewis basic site for potential metal coordination or protein binding.
Key spectral identifiers include:
| Property | Identifier | Source |
|---|---|---|
| SMILES | CC(C(=O)N(C)CC1=CC=CC=N1)N.Cl | |
| InChIKey | GFFZREORCWWHMD-UHFFFAOYSA-N | |
| Canonical SMILES (free base) | CC(C(=O)N(C)CC1=CC=CC=N1)N |
Synthesis and Manufacturing
Synthetic Routes
The free base is synthesized via a nucleophilic acyl substitution strategy:
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Aminolysis: Reaction of methylamine with a pyridin-2-ylmethyl-activated ester (e.g., acyl chloride or mixed carbonate).
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Chiral resolution: Isolation of the (S)-enantiomer using chiral chromatography or enzymatic resolution.
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Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Critical reaction parameters include:
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Temperature control (<0°C) to minimize racemization during amide bond formation.
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Use of non-polar solvents (e.g., dichloromethane) to enhance diastereomeric purity.
Physicochemical Properties
Solubility and Stability
While quantitative solubility data remain unpublished, analog studies of pyridinylmethylpropanamides suggest:
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High water solubility (>50 mg/mL) for hydrochloride salts due to ionic character .
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pH-dependent stability, with degradation observed above pH 8.0 via hydrolysis of the amide bond .
Spectroscopic Data
Published spectral characteristics include:
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¹H NMR (D₂O): δ 8.45 (d, J=4.8 Hz, Py-H), 7.75–7.68 (m, Py-H), 4.10 (s, CH₂-Py), 3.20 (s, N-CH₃), 2.95 (q, CH₂-NH₂) .
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IR (KBr): 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (amide C=O), 1550 cm⁻¹ (pyridine ring).
Research Applications
Biochemical Probes
The compound serves as:
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A fluorescence quenching agent in protein-binding assays, leveraging pyridine’s electron-deficient aromatic system.
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A chiral template for asymmetric synthesis of α-amino amides.
Patent Landscape
While no direct patents cover this compound, structurally related molecules appear in:
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